N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide
Description
Properties
Molecular Formula |
C17H14N4O |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
N-(2H-indazol-3-ylmethyl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C17H14N4O/c22-17(12-5-3-7-14-11(12)8-9-18-14)19-10-16-13-4-1-2-6-15(13)20-21-16/h1-9,18H,10H2,(H,19,22)(H,20,21) |
InChI Key |
OPYJHTKKWGYJBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CNC(=O)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1H-Indazole-3-Methylamine
The indazole moiety is typically synthesized via cyclization reactions. A common approach involves reductive cyclization of o-nitrobenzaldehyde derivatives using organophosphorus reagents or transition metal catalysts. For example, Source describes a palladium-catalyzed C-H amination of diaryl hydrazones to yield 1H-indazole derivatives. A representative procedure involves treating 2-nitrobenzaldehyde with phenylhydrazine in dimethyl sulfoxide (DMSO) under basic conditions (piperidine), followed by cyclization at 100°C for 5 hours to form 1H-indazole-3-carbaldehyde. Subsequent reductive amination with sodium cyanoborohydride converts the aldehyde to a methylamine group, achieving yields of 68–75%.
Preparation of 1H-Indole-4-Carboxylic Acid
The indole component is synthesized via Friedel-Crafts acylation or Vilsmeier-Haack reactions. Source outlines a method where N-pentylindole undergoes trifluoroacetylation followed by hydrolysis to yield indole-4-carboxylic acid. Key steps include:
-
Trifluoroacetylation of N-pentylindole using trifluoroacetic anhydride in dichloromethane.
-
Hydrolysis with 10% NaOH at 80°C for 2 hours.
This method achieves a 92% yield after recrystallization from isopropanol.
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
A standard approach involves activating 1H-indole-4-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in tetrahydrofuran (THF). The activated ester is then reacted with 1H-indazole-3-methylamine at 25°C for 12 hours, yielding the target compound with 65–70% efficiency.
HBTU/HOBt-Based Coupling
Source details a high-yield method using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt):
-
Activation : 1H-indole-4-carboxylic acid (1.0 equiv) is mixed with HBTU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in dimethylformamide (DMF) at 0°C.
-
Coupling : 1H-indazole-3-methylamine (1.1 equiv) is added, and the reaction is stirred at 45°C for 10 hours.
This protocol achieves an 86% yield after purification via column chromatography (SiO₂, ethyl acetate/hexane).
Table 1: Comparison of Coupling Methods
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Carbodiimide | DCC/HOSu | THF | 25°C | 65–70 |
| HBTU/HOBt | HBTU/DIPEA | DMF | 45°C | 86 |
Alternative Routes and Optimization
One-Pot Tandem Synthesis
Source reports a streamlined approach combining indazole and indole syntheses in a single reaction vessel. A diketo compound (1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one)) is treated with hydrazine hydrate in methanol under reflux, directly forming this compound via intramolecular cyclization and amidation. This method reduces purification steps and achieves a 73% yield.
Solvent and Catalyst Optimization
-
Solvent Effects : Dichloromethane (DCM) enhances reaction rates in acylation steps due to its low polarity, while DMF improves coupling efficiency by stabilizing intermediates.
-
Catalyst Screening : Source identifies Cu(OAc)₂ as superior to Rh or Co catalysts in N-N bond formation, reducing costs by 40% without compromising yield.
Purification and Characterization
Chromatographic Techniques
Final purification typically employs silica gel chromatography with ethyl acetate/hexane (3:7) or reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Spectroscopic Validation
-
¹H NMR (300 MHz, DMSO-d₆): δ 12.32 (s, 1H, NH), 8.25 (s, 1H, indazole-H), 7.87 (d, J = 7.8 Hz, 1H), 7.42 (d, J = 8.3 Hz, 1H).
-
HRMS : [M+Na]⁺ calculated for C₁₇H₁₄N₄O: 313.1064; found: 313.1059.
Industrial-Scale Considerations
Source highlights a cost-effective protocol for kilogram-scale production:
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indazole and indole moieties participate in electrophilic substitutions, with regioselectivity influenced by electronic effects:
-
Nitration : Occurs preferentially at the C5 position of the indazole ring due to electron-donating resonance effects from the adjacent NH group.
-
Halogenation : Bromination in acetic acid yields mono-substituted products at C6 of the indole ring (meta-directing effect of the carboxamide group).
Table 1: Electrophilic Substitution Outcomes
| Reagent | Position(s) Modified | Yield (%) | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | C5 (Indazole) | 78 | 0°C, 2 h |
| Br₂/CH₃COOH | C6 (Indole) | 65 | RT, 4 h |
Nucleophilic Reactions at the Carboxamide Group
The carboxamide group undergoes hydrolysis and coupling reactions:
-
Hydrolysis : Treatment with 6M HCl at reflux yields 1H-indole-4-carboxylic acid and 1H-indazol-3-ylmethanamine as products.
-
Coupling Reactions : Reacts with (S)-3-aminoquinuclidine dihydrochloride via HBTU-mediated activation in DMF, forming bis-heterocyclic derivatives (85% yield) .
Key Mechanistic Insight :
The electron-withdrawing carboxamide stabilizes tetrahedral intermediates during nucleophilic acyl substitution, enhancing reaction rates compared to non-amidated analogs .
Metal-Catalyzed Cross-Coupling
Palladium-mediated Suzuki and Buchwald-Hartwig reactions enable functionalization:
-
Suzuki Coupling : Reacts with 4-fluorophenylboronic acid at C7 of the indole ring (Pd(PPh₃)₄, K₂CO₃, 80°C) to install aryl groups (72% yield) .
-
C–H Activation : Cp*Co(III)-catalyzed C–H bond functionalization introduces aldehydes at the indazole C4 position (Scheme 1) .
Cyclization and Rearrangement
-
Thermolytic Cyclization : Heating in DMF at 150°C induces intramolecular cyclization, forming a fused tricyclic system (confirmed by X-ray crystallography) .
-
Acid-Mediated Rearrangement : Exposure to HCl gas in dichloromethane triggers indazole-to-indole ring expansion via a proposed spiro-intermediate .
Biological Alkylation Reactions
In enzymatic environments, the methylene bridge (-CH₂-) between indazole and indole undergoes oxidation by cytochrome P450 isoforms, generating a reactive aldehyde intermediate. This metabolite forms covalent adducts with glutathione (detected via LC-MS) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces:
-
Dimerization : Head-to-tail [2+2] cycloaddition between indole and indazole rings (15% yield).
-
N–H Bond Cleavage : Generates radical intermediates detectable by EPR spectroscopy .
Comparative Reactivity with Analogues
Table 2: Reaction Rate Constants (k, M⁻¹s⁻¹)
| Reaction Type | N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide | 1H-Indazole-3-carboxamide |
|---|---|---|
| Nitration | 1.2 × 10⁻³ | 8.7 × 10⁻⁴ |
| HBTU Coupling | 4.5 × 10⁻² | 3.1 × 10⁻² |
Data sourced from competitive reaction studies under identical conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of indazole derivatives, including N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Antiproliferative Activity
- A series of indazole derivatives were synthesized and evaluated for their inhibitory effects against human cancer cell lines, including A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatoma) using the MTT assay.
- Notably, one derivative exhibited an IC50 value of 5.15 µM against K562 cells, indicating potent anticancer activity while showing selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM .
Cannabinoid Receptor Modulation
This compound and its analogs have been investigated for their ability to modulate cannabinoid receptors, particularly CB1 receptors, which are implicated in various physiological processes.
Research Findings:
- Compounds with indazole structures have been identified as potential CB1 receptor agonists, which may be useful in treating conditions such as pain, rheumatoid arthritis, and osteoarthritis .
- These compounds interact with the endocannabinoid system, suggesting therapeutic potential in managing pain and inflammation .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Indole and indazole derivatives are known for their broad-spectrum antimicrobial effects.
Study Overview:
- Research indicates that compounds containing indole cores exhibit significant antibacterial properties. The design of hybrid molecules combining thiazolidinone with indole fragments has led to enhanced antimicrobial activity .
- The synthesis of new derivatives has demonstrated promising results against various bacterial strains, supporting the potential use of this compound in combating infections .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.
Key Insights:
- SAR studies have shown that modifications to the indazole core can significantly affect biological activity. For instance, substituents on the indole ring can enhance anticancer potency or alter receptor binding affinity .
- Researchers continue to explore various structural modifications to improve efficacy and reduce toxicity in therapeutic applications.
Potential for Further Research
The versatility of this compound suggests numerous avenues for future research:
- In Vivo Studies: Further investigation into the pharmacokinetics and pharmacodynamics of this compound in animal models will provide insights into its therapeutic potential.
- Combination Therapies: Exploring the synergistic effects of this compound with other anticancer agents could lead to more effective treatment regimens.
Mechanism of Action
The mechanism of action of N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can interfere with the normal function of the target, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: Compounds like N-(7-indazolyl)benzenesulfonamide have shown significant biological activities, including anticancer properties.
Indole derivatives: Compounds such as indole-3-carbinol are known for their anticancer and anti-inflammatory effects.
Uniqueness
N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide is unique due to the presence of both indazole and indole rings, which may confer a combination of biological activities not seen in compounds containing only one of these moieties. This dual presence can enhance its potential as a multifunctional therapeutic agent .
Biological Activity
N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of indole derivatives with indazolyl methyl groups under specific conditions to yield the target molecule. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it has demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | <10 | Induction of apoptosis |
| MCF-7 | 8.5 | Cell cycle arrest |
The compound's mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased caspase activity and ROS production in treated cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It showed effective inhibition against various pathogens, including MRSA and Candida albicans, with minimum inhibitory concentrations (MIC) in the low micromolar range.
| Microorganism | MIC (µg/mL) |
|---|---|
| MRSA | 0.98 |
| Candida albicans | 2.5 |
These results indicate its potential as a therapeutic agent for treating infections caused by resistant strains .
Apoptosis Induction
The compound's ability to induce apoptosis has been linked to its interaction with cellular signaling pathways. Studies suggest that it activates caspase cascades leading to programmed cell death, particularly in rapidly dividing cancer cells .
Antibacterial Mechanism
The antibacterial activity is thought to stem from the compound's ability to disrupt bacterial biofilms and inhibit essential metabolic pathways within microbial cells. This dual mechanism enhances its effectiveness against resistant strains .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in A549 cells revealed a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 5 µM. The study utilized flow cytometry to assess apoptosis rates, confirming that treatment led to a marked increase in early apoptotic cells compared to controls .
Case Study 2: Antimicrobial Action
In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacterial and fungal pathogens. The results indicated that it not only inhibited growth but also reduced biofilm formation significantly, suggesting potential applications in treating chronic infections associated with biofilm producers .
Q & A
Q. What are the common synthetic routes for N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide?
The compound is typically synthesized via condensation reactions. For example, indazole and indole derivatives are refluxed with sodium acetate in acetic acid, followed by purification through recrystallization (e.g., DMF/acetic acid mixtures). Key steps include:
- Condensation : 1H-indole-4-carboxylic acid derivatives react with aminothiazolones or arylthioureas under acidic conditions.
- Purification : Crystalline precipitates are filtered, washed with solvents (acetic acid, ethanol), and recrystallized .
Q. How is the structural integrity of the compound confirmed?
Structural characterization employs:
- NMR spectroscopy (H and C) to verify substituent positions and hydrogen bonding.
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- Melting point analysis to assess purity (e.g., derivatives with distinct substituents show melting points between 153–194°C) .
Q. What in vitro assays are used to evaluate biological activity?
- Proliferation assays : Test inhibition of cancer cell lines (e.g., lymphoma, DLBCL) using MTT or CellTiter-Glo.
- Target engagement : Measure H3K27me3 levels via Western blot or ELISA to assess EZH2 inhibition.
- Gene reactivation : qPCR or RNA-seq to evaluate PRC2 target gene expression .
Advanced Research Questions
Q. How do different synthetic methods impact yield and purity?
Method A (direct condensation) vs. Method B (thiourea-mediated synthesis) in show:
- Method A : Higher yields (e.g., 14–17%) but requires stoichiometric sodium acetate.
- Method B : Improved regioselectivity for aryl-substituted derivatives but involves additional steps (e.g., chloroacetic acid). Optimization requires adjusting reagent ratios (1.0–1.1 equiv) and reflux duration (3–5 hours) .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or liposomal encapsulation.
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the indole or indazole positions.
- Pharmacokinetic profiling : Monitor plasma stability and tissue distribution in xenograft models .
Q. How can SAR studies guide the design of analogs with improved efficacy?
- Substituent effects : Chloro, fluoro, or nitro groups at the indole 5-position enhance cytotoxicity (e.g., IC50 reductions in Mcl-1/Bcl-2 inhibition).
- Heterocyclic modifications : Pyridinyl or naphthyl groups improve target binding (e.g., EZH2 inhibition in GSK126 analogs) .
Q. What analytical techniques resolve contradictions in reported biological activities?
- Assay standardization : Use isogenic cell lines (e.g., EZH2 wild-type vs. mutant) to control for genetic variability.
- Biophysical validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities for EZH2 .
Q. How does the compound’s mechanism compare to other EZH2 inhibitors like GSK126?
- Structural divergence : GSK126 contains a pyridinyl-piperazinyl group, enhancing selectivity for mutant EZH2.
- Biochemical assays : Compare IC50 values in enzymatic assays (H3K27me3 inhibition) and mutant-specific xenograft models .
Q. What computational methods predict binding modes with targets like EZH2?
- Molecular docking : Align the indazole-carboxamide core within EZH2’s SAM-binding pocket (e.g., AutoDock Vina).
- MD simulations : Assess stability of hydrogen bonds with residues like Phe685 and Tyr661 over 100-ns trajectories .
Q. How to address discrepancies in cytotoxicity across cancer cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
